N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is utilized in various scientific research fields due to its versatile applications and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with tert-butylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: The compound is used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: It is utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s unique structure allows it to interact with multiple pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide include:
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
- N-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide .
Uniqueness
What sets this compound apart is its tert-butyl group, which enhances its stability and reactivity compared to similar compounds. This unique feature makes it particularly useful in various research applications .
Properties
IUPAC Name |
N-tert-butyl-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-18(2,3)19-24(22,23)11-8-9-14-15(10-11)17(21)13-7-5-4-6-12(13)16(14)20/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNJBYGFPRLQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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